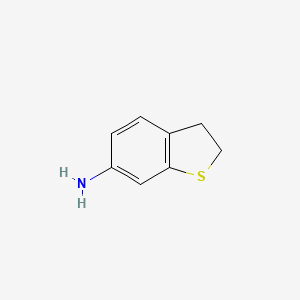

2,3-Dihydro-1-benzothiophen-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzothiophen-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSZHDLGNMPIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501683 | |

| Record name | 2,3-Dihydro-1-benzothiophen-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54928-74-4 | |

| Record name | 2,3-Dihydro-1-benzothiophen-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzothiophen-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Tale of Two Scaffolds: A Comparative Analysis of Benzothiophene and 2,3-Dihydrobenzothiophene Amines in Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, sulfur-containing heterocycles are of paramount importance due to their unique physicochemical properties and diverse biological activities.[1] This guide delves into the nuanced yet critical differences between two closely related, yet functionally distinct, chemical cores: the aromatic benzothiophene amines and their saturated counterparts, the 2,3-dihydrobenzothiophene amines. We will explore how the simple addition of two hydrogen atoms—transforming a planar, aromatic system into a flexible, non-aromatic structure—radically alters the molecule's geometry, electronic character, synthetic accessibility, and, most importantly, its potential as a drug candidate. This analysis is designed to provide researchers, chemists, and drug development professionals with the foundational knowledge and field-proven insights necessary to strategically select and optimize these scaffolds for next-generation therapeutics.

Part 1: The Core Distinction: Structure, Aromaticity, and Conformation

The fundamental difference between a benzothiophene and a 2,3-dihydrobenzothiophene lies in the nature of the five-membered thiophene ring. This single structural variance initiates a cascade of changes in the molecule's overall properties.

Aromaticity and Electronic Landscape

Benzothiophene is a planar, aromatic organic compound featuring a benzene ring fused to a thiophene ring.[2][3][4] This creates a 10π-electron system that confers significant aromatic stability.[2][3] This aromaticity dictates its chemical behavior, rendering it susceptible to electrophilic substitution, primarily at the electron-rich 3-position of the thiophene ring.[2] The delocalized electrons also result in characteristic bond lengths, such as a shortened C2-C3 bond (approx. 1.37 Å), indicative of partial double-bond character.[2][3]

In stark contrast, 2,3-dihydrobenzothiophene, also known as thiaindan, lacks the C2-C3 double bond.[5] The saturation of this bond completely disrupts the aromaticity of the thiophene portion. The sulfur atom in this scaffold behaves much like a simple thioether, and the C2-C3 bond is a standard alkane single bond.[6] This structural change transforms the molecule from a flat, rigid plane into a three-dimensional entity with a flexible, non-planar five-membered ring.

Caption: Core structures of Benzothiophene and 2,3-Dihydrobenzothiophene.

Conformational Flexibility: A Game Changer in Drug Design

The planarity of the benzothiophene scaffold offers a rigid framework, which is highly advantageous for presenting substituents to a biological target in a fixed orientation. This rigidity can lead to high-potency interactions if the conformation matches the binding site's geometry.

Conversely, the puckered, non-planar nature of the 2,3-dihydrobenzothiophene ring introduces conformational flexibility. This allows the molecule to adopt various shapes, potentially enabling a better fit within complex, non-planar protein binding pockets. This three-dimensional character is a critical tool for medicinal chemists looking to optimize binding affinity and selectivity by exploring a wider conformational space.

Comparative Physicochemical Properties

The shift from an aromatic to a non-aromatic system directly impacts fundamental physicochemical properties.

| Property | Benzothiophene | 2,3-Dihydrobenzothiophene | Rationale for Difference |

| Molecular Formula | C₈H₆S[2][4] | C₈H₈S[5] | Saturation of the C2-C3 bond. |

| Molecular Weight | 134.20 g/mol [2][7] | 136.21 g/mol [5] | Addition of two hydrogen atoms. |

| Melting Point | 28-32 °C[2][7] | ~-15 °C (estimated) | The planar aromatic structure allows for more efficient crystal packing, leading to a higher melting point. |

| Boiling Point | 222 °C[2] | 220-221 °C | Boiling points are similar, reflecting comparable molecular weights and van der Waals forces. |

| LogP (Lipophilicity) | 3.1[2] | 2.9 (calculated) | The aromatic system is slightly more lipophilic than its saturated counterpart. |

| Reactivity Center | Electrophilic attack at C3[2] | Oxidation at Sulfur; C-H activation at C2/C3 | Aromatic ring vs. thioether and alkane-like carbons. |

Part 2: Divergent Synthetic Pathways

The structural differences necessitate distinct synthetic strategies for accessing the amine derivatives of each scaffold.

Synthesis of Benzothiophene Amines

Accessing this aromatic core typically involves constructing the fused ring system or functionalizing a pre-existing benzothiophene. Key strategies include:

-

Transition-Metal Catalysis: Palladium-catalyzed methods, such as C-H arylation or coupling reactions, are powerful tools for building the benzothiophene scaffold or adding substituents.[8][9]

-

Domino Reactions: Multi-step, one-pot sequences can efficiently generate complex, functionalized benzothiophenes from simple starting materials.[10]

-

Cyclization Reactions: Classic methods often involve the cyclization of precursors like 2-mercaptophenyl derivatives with alkynes or other electrophiles.[11] Amines are typically introduced via nitration followed by reduction, or through directed amination reactions.

Caption: General synthetic workflows for aminobenzothiophenes.

Synthesis of 2,3-Dihydrobenzothiophene Amines

Synthesizing the saturated analog requires methods that form the C-S and C-C single bonds of the five-membered ring.

-

Intramolecular Cyclization: A common and effective strategy involves the LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides, which forms the heterocyclic ring and installs the amine group concurrently.[12]

-

Condensation Reactions: Building the ring through condensation of bis-electrophiles (like bis-bromomethyl compounds) with primary amines can yield the desired heterocyclic system.[13]

-

Reduction of Benzothiophenes: While seemingly straightforward, the catalytic hydrogenation of benzothiophenes to their dihydro- forms can be challenging, often requiring specific catalysts to avoid over-reduction of the benzene ring.

Caption: Key synthetic routes to 2,3-dihydrobenzothiophene amines.

Part 3: Structure-Activity Relationship (SAR) and Drug Design Implications

The choice between these two scaffolds is a strategic decision in drug design, driven by the desired interaction with the biological target.

-

Benzothiophene Amines as Bioisosteres: The rigid, planar benzothiophene core is an excellent bioisostere for other aromatic systems like indole or naphthalene. This allows chemists to modulate properties like metabolism and target affinity while maintaining the essential geometry for receptor binding. This principle is exemplified by the selective estrogen receptor modulator (SERM) Raloxifene , where the benzothiophene core is critical for its interaction with the estrogen receptor.[4][14][15] The position of the amine and other substituents on this rigid scaffold is key to defining its pharmacological profile.[16][17]

-

2,3-Dihydrobenzothiophene Amines for 3D Exploration: The introduction of sp³-hybridized carbons at the 2 and 3 positions provides a non-planar, three-dimensional structure. This is invaluable when targeting proteins with deep, contoured, or flexible binding pockets. The added conformational flexibility allows the molecule to adapt its shape to optimize interactions, potentially leading to increased potency and selectivity. Furthermore, disrupting the extended aromatic system can improve aqueous solubility and alter metabolic pathways, often mitigating issues related to the formation of reactive metabolites common with flat aromatic systems.

Caption: Drug design implications of scaffold choice.

Part 4: Pharmacological and Therapeutic Landscape

Both scaffolds have given rise to compounds with significant biological activity across a wide range of diseases.

| Scaffold Family | Key Therapeutic Areas | Example Compounds / Targets |

| Benzothiophene Amines | Anticancer, Anti-inflammatory, Antimicrobial, Antidiabetic, Antiviral[8][14][18][19] | Raloxifene (Osteoporosis), Zileuton (Asthma), Sertaconazole (Antifungal), VEGFR2 inhibitors (Antiangiogenic)[4][14][20] |

| 2,3-Dihydro-benzothiophene Amines | Anticancer, CNS disorders, Anti-inflammatory | CENP-E inhibitors (Antimitotic), Modulators of RORγt (Autoimmune diseases)[12][21] |

Benzothiophene derivatives are exceptionally well-represented in clinical use and late-stage development, underscoring their status as a "privileged structure" in medicinal chemistry.[16] While their dihydro- counterparts are less ubiquitous, they represent a growing area of interest, particularly for targets where three-dimensional geometry is key to achieving selectivity and potency.[12]

Part 5: Self-Validating Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the synthesis and characterization of representative compounds from each class.

Protocol 1: Synthesis of a 3-Aminobenzothiophene Derivative

(Based on the synthesis of 3-amino-6-fluorobenzothiophene-2-carbohydrazide)[22]

-

Objective: To synthesize a key intermediate for further elaboration into more complex benzothiophene derivatives.

-

Step 1: Synthesis of Methyl 3-amino-6-fluorobenzothiophene-2-carboxylate.

-

To a stirred solution of 2,4-difluorobenzonitrile (1 eq.) in DMF, add methyl thioglycolate (1.1 eq.).

-

Cool the mixture to 0°C and add powdered potassium hydroxide (1.2 eq.) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Validation Checkpoint: Monitor reaction completion by TLC (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting nitrile confirms progress.

-

Pour the reaction mixture into ice-water and stir. Collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum to yield the product.

-

-

Step 2: Hydrazinolysis to form the Carbohydrazide.

-

Suspend the carboxylate from Step 1 (1 eq.) in ethanol.

-

Add hydrazine hydrate (5 eq.) and heat the mixture to reflux for 4-6 hours.

-

Validation Checkpoint: Monitor by TLC. The consumption of the starting ester indicates a successful reaction.

-

Cool the reaction mixture to room temperature. Collect the precipitated product by filtration.

-

Wash with cold ethanol and dry to afford 3-amino-6-fluorobenzothiophene-2-carbohydrazide.

-

-

Characterization: Confirm structure using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy. The presence of amine and hydrazide protons in the NMR and characteristic C=O and N-H stretches in the IR validate the structure.

Protocol 2: Synthesis of a 2,3-Dihydrobenzo[b]thiophen-3-amine Derivative

(Based on the LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides)[12]

-

Objective: To construct the 2,3-dihydrobenzothiophene amine core via intramolecular cyclization.

-

Step 1: Preparation of the o-(Alkylsulfonyl)benzyl Azide Precursor. (This is a multi-step process typically starting from commercially available materials, not detailed here).

-

Step 2: LDA-Mediated Cyclization.

-

Prepare a solution of the o-(alkylsulfonyl)benzyl azide precursor (1 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add a solution of Lithium diisopropylamide (LDA, 2.5 eq.) in THF dropwise over 30 minutes. A color change is often observed.

-

Stir the reaction at -78°C for 2-3 hours.

-

Validation Checkpoint: Quench a small aliquot with saturated NH₄Cl and analyze by LC-MS to confirm consumption of starting material and formation of the desired product mass.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Step 3: N-Protection for Isolation.

-

The crude amine product is often unstable and is immediately protected for easier purification.

-

Dissolve the crude material in dichloromethane, add triethylamine (1.5 eq.), and an acylating agent (e.g., Acetyl Chloride or Boc-anhydride, 1.2 eq.) at 0°C.

-

Stir for 2-4 hours, then purify the N-protected product by column chromatography.

-

-

Characterization: Confirm the structure of the protected amine via NMR and Mass Spectrometry. The presence of the dihydro- core is confirmed by the aliphatic proton signals in the ¹H-NMR spectrum.

Conclusion

The distinction between benzothiophene and 2,3-dihydrobenzothiophene amines is a powerful illustration of how subtle structural modifications can profoundly impact molecular properties and, consequently, therapeutic potential. The benzothiophene scaffold offers a rigid, aromatic, and synthetically versatile platform that has proven its value in numerous approved drugs. Its dihydro- counterpart provides a gateway to three-dimensional chemical space, offering solutions to challenges in drug design related to solubility, metabolism, and the targeting of complex protein topographies. A deep understanding of the unique characteristics of each scaffold empowers medicinal chemists to make informed, rational decisions, moving beyond trial-and-error and toward the deliberate design of safer and more effective medicines.

References

-

Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link][8]

-

Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link][18]

-

International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link][14]

-

Cheméo. (n.d.). Benzothiophene (C8H6S) properties. [Link][3]

-

Medicinal Chemistry. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link][19]

-

PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. [Link][16]

-

National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. [Link][10]

-

Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). [Link][23]

-

ResearchGate. (2025). Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides with Denitrogenation. [Link][12]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link][9]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2,3-dihydro-1H-[8]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens. [Link][13]

-

Royal Society of Chemistry. (2016). Recent developments in synthetic methods for benzo[b]heteroles. [Link][24]

-

ResearchGate. (n.d.). A brief summary of structure–activity relationship for benzothiophene... [Link][1]

-

The Journal of Organic Chemistry. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. [Link][11]

-

PubMed. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. [Link][15]

-

National Institutes of Health. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link][21]

-

PubMed. (2022). 2,3-Difunctionalized Benzo[ b]thiophene Scaffolds Possessing Potent Antiangiogenic Properties. [Link][20]

-

ResearchGate. (2025). An overview of benzo [b] thiophene-based medicinal chemistry. [Link][17]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. [Link][22]

-

Drug Design Org. (2005). Structure Activity Relationships. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. webqc.org [webqc.org]

- 4. Benzothiophene - Wikipedia [en.wikipedia.org]

- 5. Benzo[b]thiophene, 2,3-dihydro- (CAS 4565-32-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2,3-Dihydrothiophene - Wikipedia [en.wikipedia.org]

- 7. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzothiophene synthesis [organic-chemistry.org]

- 10. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. eurekaselect.com [eurekaselect.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. 2,3-Difunctionalized Benzo[ b]thiophene Scaffolds Possessing Potent Antiangiogenic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. Benzo[b]thiophene (CAS 95-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 24. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Profile of 2,3-dihydro-1-benzothiophen-6-amine in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2,3-dihydro-1-benzothiophen-6-amine in dimethyl sulfoxide (DMSO). As a pivotal solvent in drug discovery and development, a thorough characterization of a compound's solubility in DMSO is fundamental for the reliability and reproducibility of in vitro assays and for the preparation of stock solutions.[1][2] This document, authored from the perspective of a Senior Application Scientist, delineates the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and outlines robust data analysis and interpretation methodologies. The guide is structured to empower researchers with the necessary knowledge to establish a self-validating system for assessing the solubility of this compound and other novel chemical entities.

Introduction: The Critical Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[3][4] Its miscibility with water and a broad spectrum of organic solvents, coupled with its relatively high boiling point and low toxicity, has established DMSO as a near-universal solvent in high-throughput screening (HTS) and early-stage drug discovery.[1][3][4][5] Consequently, understanding the solubility of a test compound, such as this compound, in DMSO is not merely a preliminary step but a critical parameter that dictates the quality and reliability of subsequent biological data.

Poor solubility can lead to a host of complications, including the underestimation of a compound's potency, precipitation in assay plates leading to erroneous results, and challenges in establishing accurate structure-activity relationships (SAR).[6][7] Therefore, a robust and well-defined solubility profile is a cornerstone of any successful drug discovery campaign.

This guide will focus on providing the scientific rationale and detailed methodologies for characterizing the solubility of this compound in DMSO.

Foundational Principles: Understanding Solubility in DMSO

The dissolution of a solid solute, such as this compound, in a solvent like DMSO is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) is determined by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process, as described by the Gibbs free energy equation:

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be favorable, ΔG_sol must be negative. This is achieved through a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structure. The molecule possesses both a lipophilic benzothiophene core and a polar amine group, suggesting a degree of amphiphilicity. The presence of the amine group allows for hydrogen bonding, which will significantly influence its interaction with solvents.

Key Characteristics of DMSO as a Solvent

DMSO is a highly polar molecule with a large dipole moment.[4] It is an excellent hydrogen bond acceptor but lacks donor hydrogens, classifying it as a polar aprotic solvent.[3][4] This property is crucial as it allows DMSO to effectively solvate cations and form strong hydrogen bonds with donor groups on the solute, such as the amine group of this compound.

Table 1: Key Physicochemical Properties of DMSO

| Property | Value | Reference |

| Molecular Formula | C2H6SO | [8] |

| Molecular Weight | 78.13 g/mol | [9] |

| Boiling Point | 189 °C (372 °F) | [3][8] |

| Melting Point | 18.5 °C (65.3 °F) | [3][8] |

| Density | 1.100 g/cm³ | [8] |

| Dipole Moment | 3.96 D | [4] |

Experimental Determination of Solubility: A Dual Approach

A comprehensive understanding of a compound's solubility is best achieved by determining both its kinetic and thermodynamic solubility.

Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[6][10][11] This method is highly relevant for HTS settings where compounds are typically handled in this manner.[6] Laser nephelometry or turbidimetry are common readout methods, where the point of precipitation is detected by light scattering.[6][11]

-

Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 10 or 20 mM).[12] Ensure complete dissolution through vortexing or sonication.

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations.[12]

-

Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution into individual wells.[11][12]

-

Addition of Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.[11][12]

-

Incubation: Incubate the plate at a controlled room temperature for a defined period (e.g., 1-2 hours) to allow for potential precipitation.[12]

-

Measurement: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader.[11][12]

-

Data Analysis: Plot the measured signal against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.[11][12]

Sources

- 1. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. acs.org [acs.org]

- 6. enamine.net [enamine.net]

- 7. ziath.com [ziath.com]

- 8. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. scribd.com [scribd.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

6-amino-2,3-dihydrobenzo[b]thiophene PubChem CID and safety data

[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Contextual Note: In drug discovery, this compound exists primarily in two oxidation states: the sulfide (reduced form) and the sulfone (1,1-dioxide). The sulfone (CAS 20503-39-3) is the commercially stable building block. The sulfide is often generated in situ or used as a transient intermediate due to its susceptibility to oxidation.[1]

Identification Data

| Feature | Sulfide (Target) | Sulfone (Stable Precursor) |

| Systematic Name | 6-amino-2,3-dihydro-1-benzothiophene | 6-amino-2,3-dihydro-1-benzothiophene 1,1-dioxide |

| CAS Number | Not widely indexed (See Precursor) | 20503-39-3 |

| PubChem CID | Derivative of CID 591560 | 10866708 (Approx.) / See CAS |

| Molecular Formula | C₈H₉NS | C₈H₉NO₂S |

| Molecular Weight | 151.23 g/mol | 183.23 g/mol |

| SMILES | NC1=CC=C2CCSC2=C1 | NC1=CC=C2CCS(=O)(=O)C2=C1 |

| Appearance | Pale yellow oil/solid (Air sensitive) | Off-white to yellow crystalline solid |

Key Physicochemical Properties[3][4][5][10]

Safety Data (HSE Profile)

Critical Warning: As an aromatic amine, this compound must be treated as a potential carcinogen and skin sensitizer.[1] The following data is derived from the GHS classification of the stable 1,1-dioxide analog, which serves as the primary handling reference.

GHS Classification (Based on Analog CAS 20503-39-3)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |

| Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |

Handling & Emergency Protocols

-

Engineering Controls: All manipulations involving the free amine must occur within a Class II Biosafety Cabinet or Chemical Fume Hood .[1]

-

PPE Requirements:

-

Spill Response: Neutralize with dilute acetic acid (if basic) or absorb with vermiculite.[1] Do not use water initially if the substance is the acid chloride derivative.[1]

Synthesis & Manufacturing Workflows

The synthesis of 6-amino-2,3-dihydrobenzo[b]thiophene is non-trivial because direct nitration of the dihydro-scaffold often leads to regioisomeric mixtures. The field-standard protocol involves constructing the 1,1-dioxide core first, followed by reduction.

Route A: The "Stattic" Precursor Pathway (Standard)

This route ensures regioselectivity at the C6 position.[1]

Step 1: Oxidation of Benzo[b]thiophene

-

Reagents: Hydrogen Peroxide (30%), Trifluoroacetic acid (TFA).[1]

-

Conditions: 0°C to RT, 4h.

-

Product: Benzo[b]thiophene 1,1-dioxide.[3][4][5][6][2][7][8]

Step 2: Regioselective Nitration

-

Reagents: HNO₃ (fuming), H₂SO₄.[1]

-

Mechanism: The sulfone group deactivates the ring, directing the nitro group to the meta position relative to the sulfone (which corresponds to C6).[1]

-

Product: 6-nitrobenzo[b]thiophene 1,1-dioxide.[5]

Step 3: Double Reduction (Nitro + Alkene)

-

Reagents: H₂ (50 psi), 10% Pd/C, Methanol/THF.

-

Outcome: Simultaneous reduction of the nitro group to amine and the C2-C3 double bond.[1]

-

Product: 6-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (Stable Intermediate).

Step 4: Sulfone Reduction (Optional - To Target Sulfide)

-

Reagents: DIBAL-H (Diisobutylaluminum hydride) or LiAlH₄.[1]

-

Conditions: Toluene, Reflux, N₂ atmosphere.[1]

-

Note: This step is aggressive and converts the sulfone (SO₂) back to the sulfide (S).[1]

-

Final Product: 6-amino-2,3-dihydrobenzo[b]thiophene .

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from commercial benzo[b]thiophene to the target 6-amino dihydro-sulfide, highlighting the stable sulfone intermediate.

Applications in Drug Development[5][6][14]

STAT3 Inhibition (Stattic Analogs)

The 6-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is the direct precursor to Stattic (a small molecule inhibitor of STAT3).

-

Mechanism: The amino group allows for the attachment of electrophilic "warheads" or lipophilic linkers (e.g., benzyl groups) to improve Blood-Brain Barrier (BBB) permeability.

-

Significance: Derivatives of this scaffold have shown efficacy in glioblastoma models by inhibiting IL-6 stimulated STAT3 phosphorylation.[1]

Scaffold for SERMs

The benzothiophene core is structurally homologous to the scaffold used in Raloxifene (a Selective Estrogen Receptor Modulator).[1] The 6-amino position serves as a critical vector for introducing basic side chains required for ER binding affinity.[1]

Analytical Characterization

To validate the synthesis of the sulfide versus the sulfone, use the following spectroscopic markers:

| Method | Sulfide (Target) | Sulfone (Dioxide) |

| IR Spectroscopy | No strong bands at 1100–1300 cm⁻¹ | Strong symmetric/asymmetric S=O stretches at ~1150 and ~1300 cm⁻¹. |

| ¹H NMR (C2/C3) | Multiplets at δ 3.0–3.5 ppm (S-CH₂ is deshielded but less than SO₂). | Multiplets at δ 3.3–3.8 ppm (SO₂-CH₂ is significantly deshielded).[1] |

| Mass Spectrometry | M+H = 152.05 | M+H = 184.04 |

References

-

Daly, C. M., Iddon, B., & Suschitzky, H. (1988).[1] Synthesis of Novel 2,3-Dihydro-8H-thieno[2,3-d]azepines... via Photolyses of 6-Azido-2,3-dihydrobenzo[b]thiophene. Journal of the Chemical Society, Perkin Transactions 1.

-

Soudani, E., et al. (2024).[1] Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with STAT3 Inhibitory Activities. ACS Pharmacology & Translational Science.[1]

-

BenchChem. (2025).[1] 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide Technical Data.

-

PubChem. (2025).[1] Compound Summary for CAS 20503-39-3 (6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide).

Sources

- 1. Benzothiophene - Wikipedia [en.wikipedia.org]

- 2. 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide|CAS 14315-13-0 [benchchem.com]

- 3. 6-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS#: 20503-39-3 [chemicalbook.com]

- 4. 20503-39-3|6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aablocks.com [aablocks.com]

- 7. Buy 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | 87254-66-8 [smolecule.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Synthesis of 2,3-dihydro-1-benzothiophen-6-amine

Executive Summary & Strategic Analysis

The synthesis of 2,3-dihydro-1-benzothiophen-6-amine is a critical transformation in medicinal chemistry, serving as a primary scaffold for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene analogs and various antifungals.

The central challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of a sulfide (thioether) moiety.

-

The Trap: Standard catalytic hydrogenation (Pd/C +

) often fails due to catalyst poisoning by the sulfur atom (irreversible adsorption of S onto active Pd sites). -

The Risk: Harsh acidic reductions (e.g., Zn/HCl) can sometimes lead to ring-opening desulfurization or over-reduction.

This guide details a self-validating Iron/Ammonium Chloride (Fe/NH

Retrosynthetic Logic & Mechanism

The transformation relies on the sequential transfer of electrons from the metal surface to the nitro group. Unlike catalytic hydrogenation, the iron surface is not deactivated by the thioether sulfur in the 1-position.

Reaction Mechanism Visualization

The following diagram outlines the electron transfer pathway and the critical intermediate states (Nitroso

Caption: Stepwise reduction mechanism via Béchamp-type conditions. The iron surface facilitates electron transfer without sulfur interference.

Experimental Protocol: Fe/NH Cl Reduction

This protocol is optimized for gram-scale synthesis. It prioritizes operational simplicity and high chemoselectivity.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role | Critical Note |

| 6-Nitro-2,3-dihydro-1-benzothiophene | 1.0 | Substrate | Ensure purity >95% by HPLC. |

| Iron Powder (Fe) | 5.0 - 8.0 | Reductant | Use fine mesh (<325 mesh) for surface area. Activated.* |

| Ammonium Chloride (NH | 5.0 | Electrolyte | Buffers pH (~5-6); prevents side reactions. |

| Methanol / Water | 4:1 v/v | Solvent | Solubilizes organic substrate and inorganic salts. |

Pre-step: Iron Activation (Optional but Recommended) If the iron powder is old or oxidized, wash it briefly with 2% HCl, filter, wash with water, then acetone, and dry. This exposes active Fe(0) sites.

Step-by-Step Methodology

1. Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-nitro-2,3-dihydro-1-benzothiophene (1.0 g, ~5.5 mmol) in Methanol (40 mL).

-

Add a solution of NH

Cl (1.5 g, ~28 mmol) dissolved in Water (10 mL). The mixture may turn cloudy; this is normal. -

Add Iron powder (1.5 g, ~27 mmol) in a single portion.

2. Reflux & Monitoring (The "Self-Validating" Phase):

-

Heat the mixture to vigorous reflux (~70°C external bath).

-

Validation Checkpoint:

-

T=0 min: Suspension is likely yellow/orange (color of nitro compound).

-

T=60 min: Color should fade to colorless or pale grey/brown (iron oxides).

-

TLC Monitor: Use Hexane:Ethyl Acetate (7:3). The starting material (

) will disappear. The product amine is significantly more polar (

-

3. Workup (Filtration of Iron Sludge):

-

Critical Step: While the reaction is still hot , filter the mixture through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge.

-

Why Hot? The amine product may precipitate if the solution cools, getting trapped in the Celite.

-

Wash the Celite cake with hot Methanol (2 x 20 mL).

4. Isolation:

-

Concentrate the filtrate under reduced pressure to remove Methanol. An aqueous residue will remain.

-

Dilute with Water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine (20 mL), dry over anhydrous Na

SO

5. Purification:

-

The crude product is often pure enough (>90%) for subsequent steps.

-

If purification is required: Recrystallize from Ethanol/Hexane or perform flash chromatography (Gradient: 10%

40% EtOAc in Hexane).

Alternative Method: Stannous Chloride (SnCl )

Use this method if the Iron protocol yields low solubility issues.[1]

Protocol:

-

Dissolve substrate in Ethanol (0.1 M concentration).

-

Add SnCl

[1] • 2H -

Heat to 70°C for 2-4 hours.

-

Workup Caution: SnCl

forms difficult emulsions. Neutralize carefully with saturated NaHCO

Analytical Data & Quality Control

To ensure the integrity of the synthesized This compound , compare results against these expected parameters.

| Technique | Expected Signal / Observation | Structural Assignment |

| IR Spectroscopy | Disappearance of 1530, 1350 cm | Loss of NO |

| IR Spectroscopy | Appearance of 3300-3450 cm | Presence of NH |

| NH | ||

| Upfield shift of aromatic protons at C5/C7 | Shielding effect of the electron-donating amine | |

| Mass Spec (ESI) | [M+H] | Protonated molecular ion |

Process Workflow Diagram

This flowchart guides the researcher through the decision-making process during workup, ensuring high recovery.

Caption: Operational workflow for the isolation of the amine product.

Safety & Handling

-

Nitro Compounds: Precursors are potentially explosive if heated dry. Never distill the nitro precursor to dryness at high temperatures.

-

Iron Waste: The iron sludge is pyrophoric when dry. Keep it wet and dispose of it in a dedicated hazardous waste container.

-

Thioethers: While less volatile than thiols, the starting material may have a characteristic sulfur odor. Work in a fume hood.

References

-

Vertex AI Search (NIH/PubMed) . Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative. Retrieved from [Link]

- Context: Validates the Fe/NH4Cl reduction method for 6-nitrobenzo[b]thiophene deriv

-

Common Organic Chemistry . Nitro Reduction - Common Conditions. Retrieved from [Link]

- Context: Provides comparative analysis of Fe, SnCl2, and Hydrogenation methods, highlighting the utility of Iron in acidic media for functional group tolerance.

-

SIOC Journals . Reduction of Nitro Group by Sulfide and Its Applications. Retrieved from [Link][5][6][7][8]

-

Context: Discusses the Zinin reduction and the interaction of sulfide reagents with nitro groups, offering mechanistic background on sulfur-tolerance.

-

-

Organic Chemistry Portal . Synthesis of Benzothiophenes. Retrieved from [Link]

- Context: General background on the stability and reactivity of the benzothiophene scaffold during synthetic manipul

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzothiophene synthesis [organic-chemistry.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

Application Notes & Protocol: Catalytic Hydrogenation of 6-Nitrobenzothiophene

This document provides a comprehensive guide for the catalytic hydrogenation of 6-nitrobenzothiophene to synthesize 6-aminobenzothiophene, a valuable intermediate in medicinal chemistry and materials science.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For the synthesis of 6-aminobenzothiophene, catalytic hydrogenation is the preferred industrial and laboratory method due to its high atom economy, clean conversion, and the use of molecular hydrogen as the reductant.[2] The overall transformation is as follows:

Figure 1. General reaction scheme for the hydrogenation of 6-nitrobenzothiophene.

Figure 1. General reaction scheme for the hydrogenation of 6-nitrobenzothiophene.

However, the presence of a sulfur atom within the benzothiophene ring system presents a significant challenge: catalyst poisoning . This guide addresses this issue head-on by providing protocols that account for this phenomenon, ensuring a higher probability of success.

The Challenge: Sulfur-Mediated Catalyst Deactivation

Standard precious metal catalysts, particularly those based on palladium (Pd), platinum (Pt), and rhodium (Rh), are highly susceptible to poisoning by sulfur-containing compounds.[3]

-

Mechanism of Poisoning: The sulfur atom in the benzothiophene ring possesses lone pairs of electrons that exhibit strong Lewis basicity.[4] These lone pairs strongly and often irreversibly chemisorb to the active metal sites on the catalyst surface.[5][6] This adsorption blocks reactants from accessing these catalytic sites, leading to a rapid or gradual loss of activity.[3] Even trace amounts of sulfur, in the parts-per-billion range, can cause significant deactivation.[4]

Understanding this interaction is critical for selecting an appropriate catalyst and developing a robust protocol. A naive application of a standard nitroarene hydrogenation protocol using a low loading of Pd/C is likely to result in an incomplete or failed reaction.

Recommended Protocols and Methodologies

Two primary protocols are presented below, accounting for the challenge of sulfur poisoning. The choice between them will depend on the availability of catalysts and the specific requirements of the synthesis.

Raney Nickel, a high-surface-area nickel-aluminum alloy, is a highly active hydrogenation catalyst.[7] Its robustness and high activity make it a superior choice for substrates containing potential catalyst poisons.[8][9]

Rationale: The high intrinsic activity of Raney Nickel can often overcome partial deactivation by the sulfur-containing substrate, driving the reaction to completion. It is widely used in industrial processes, including those involving sulfur compounds.[8][9]

Step-by-Step Protocol:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar, pressure gauge, gas inlet/outlet valves, and a thermocouple.

-

Catalyst Handling (Critical Safety Step): Raney Nickel is supplied as a slurry in water and is pyrophoric when dry.[9] Under a fume hood, carefully transfer the required amount of Raney Nickel slurry (typically 20-50% by weight relative to the substrate) into the reactor vessel containing the solvent (e.g., ethanol or methanol). Never allow the catalyst to dry out and come into contact with air.

-

Substrate Addition: Add the 6-nitrobenzothiophene and the remaining solvent to the reactor. A typical solvent volume is 10-20 mL per gram of substrate.

-

Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~50 psi and then venting the gas. Repeat this cycle 5-7 times to completely remove all oxygen.

-

Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the desired pressure (typically 50-150 psi).

-

Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 40-60 °C). The reaction is exothermic; monitor the temperature and pressure closely. A drop in pressure indicates hydrogen consumption. The reaction is typically complete within 2-8 hours.

-

Reaction Completion and Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor 5-7 times with nitrogen to remove all residual hydrogen.

-

Catalyst Filtration (Critical Safety Step): Open the reactor under a nitrogen atmosphere. The reaction mixture contains a pyrophoric catalyst. Filter the mixture through a pad of Celite® under a nitrogen blanket. Crucially, never allow the filtered catalyst cake to dry. Immediately quench the filter cake by submerging it in a large volume of water.

-

Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-aminobenzothiophene. The product can be further purified by recrystallization or column chromatography.

While susceptible to poisoning, the ubiquity of Pd/C in synthetic labs makes it a viable, albeit less efficient, option. The key to success is using a significantly higher catalyst loading to compensate for the inevitable deactivation.

Rationale: By providing a large excess of catalytic sites, a sufficient number will remain active to complete the reaction, even as a significant portion of the catalyst is poisoned by the substrate.

Step-by-Step Protocol:

-

Reactor Setup: Prepare the high-pressure autoclave as described in Protocol 1.

-

Reagent Addition: In a fume hood, add the 6-nitrobenzothiophene, solvent (ethyl acetate or ethanol are excellent choices), and 5% or 10% Pd/C (10-20 mol% Pd relative to the substrate) to the reactor vessel.

-

Sealing and Purging: Seal the reactor and purge thoroughly with nitrogen (5-7 cycles) to remove all oxygen.

-

Hydrogen Introduction: Introduce hydrogen gas via a balloon or by pressurizing the reactor to the desired pressure (atmospheric to 60 psi). For pressures above atmospheric, a high-pressure vessel is mandatory.

-

Reaction Execution: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may be slow and could take 12-24 hours.

-

Work-up and Catalyst Handling: Once the reaction is complete, purge the system with nitrogen. Filter the reaction mixture through a pad of Celite®. The used Pd/C catalyst is pyrophoric. [10] Do not allow the filter cake to dry. Immediately quench it with water and store it in a dedicated, sealed waste container under water.

-

Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Data and Parameter Summary

The following table summarizes typical starting parameters for the hydrogenation of 6-nitrobenzothiophene. Optimization may be required based on the specific equipment and scale.

| Parameter | Protocol 1: Raney® Nickel | Protocol 2: Palladium on Carbon |

| Catalyst | Raney® 2800 | 5% or 10% Pd/C (dry basis) |

| Catalyst Loading | 20-50% (w/w, slurry) | 10-20 mol% Pd |

| Solvent | Ethanol, Methanol | Ethyl Acetate, Ethanol |

| H₂ Pressure | 50-150 psi (3.5-10 bar) | Atmospheric - 60 psi (1-4 bar) |

| Temperature | 40-60 °C | 20-25 °C (Room Temperature) |

| Typical Time | 2-8 hours | 12-24 hours |

| Key Consideration | High activity, sulfur tolerant | Prone to poisoning, requires high loading |

Safety and Hazard Management

Catalytic hydrogenation is a high-hazard operation that demands strict adherence to safety protocols.

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[10] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.

-

Pyrophoric Catalysts: Both Raney Nickel and used Pd/C can ignite spontaneously upon exposure to air, especially when dry.[9][10] Always handle these catalysts wet or as a slurry. Quench used catalysts immediately and thoroughly with water.

-

High-Pressure Equipment: Only use reactors and fittings rated for the intended pressure. Regularly inspect equipment for signs of wear or damage. Always operate behind a blast shield.

-

Exothermic Reaction: The reduction of a nitro group is highly exothermic. For larger-scale reactions, ensure adequate cooling is available and add reagents in a controlled manner to manage the heat output.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a batch catalytic hydrogenation process.

Caption: General workflow for catalytic hydrogenation of 6-nitrobenzothiophene.

References

-

Mitsudome, T., et al. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. [Link]

-

Bartholomew, C. H. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC. [Link]

-

Al-Dalama, K. (2018). Final Analysis: Sulfur as a Catalyst Poison. ResearchGate. [Link]

-

Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

-

American Chemical Society (2022). Raney® Nickel: A Life-Changing Catalyst. ACS National Historic Chemical Landmarks. [Link]

-

Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Organic Chemistry Portal. [Link]

-

Wikipedia. Raney nickel. Wikipedia, The Free Encyclopedia. [Link]

-

Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

-

Imyanitov, N. S. (2019). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]

- Schwoegler, E. (1972). Reduction of aromatic nitro compounds with Raney nickel catalyst.

-

Obregón, I. D. P., et al. (2016). Exploiting H-transfer reactions with RANEY® Ni for upgrade of phenolic and aromatic biorefinery feeds under unusual, low-severity conditions. Energy & Environmental Science. [Link]

-

Wang, L., et al. (2019). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry. [Link]

-

Li, M., et al. (2023). Pd nanoparticles anchored Co-MOF for nitrophenol reduction. PubMed. [Link]

-

Wang, L., et al. (2019). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. ResearchGate. [Link]

- Li, W., et al. (2026).

-

Organic Chemistry Portal. Synthesis of benzothiophenes. Organic Chemistry Portal. [Link]

-

da Silva, A. D. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova. [Link]

-

Li, J., et al. (2019). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry. [Link]

-

Friščić, T., et al. (2020). Mechanocatalytic reduction of nitro compounds. ResearchGate. [Link]

-

de Oliveira, C. S. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]

-

Poliakoff, M., et al. (2018). Hydrogenation of nitrobenzene, 23. ResearchGate. [Link]

Sources

- 1. Benzothiophene synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. acs.org [acs.org]

- 9. Raney nickel - Wikipedia [en.wikipedia.org]

- 10. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]

Application Notes and Protocols: Reductive Amination using 2,3-Dihydro-1-Benzothiophen-6-amine

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2,3-dihydro-1-benzothiophen-6-amine in reductive amination reactions. This versatile amine serves as a valuable building block in medicinal chemistry, and its derivatization via reductive amination offers a robust strategy for accessing a wide array of novel chemical entities. This guide covers the underlying principles of reductive amination, provides detailed, step-by-step protocols for two common methods—one using sodium triacetoxyborohydride for broad applicability and another employing catalytic hydrogenation for scalability—and includes troubleshooting advice to ensure successful synthesis.

Introduction

The 2,3-dihydro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have shown a wide range of therapeutic potential, including applications as selective estrogen receptor modulators, antipsychotics, and antifungal agents.[1] The 6-amino group on this scaffold is a key synthetic handle, allowing for extensive functionalization to explore and optimize structure-activity relationships (SAR).

Reductive amination, also known as reductive alkylation, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][6][7] This powerful reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a secondary or tertiary amine via an intermediate imine.[5] It is widely favored in drug discovery for its operational simplicity, broad substrate scope, and high chemoselectivity, often proceeding under mild conditions.[5][6][8] This guide will provide detailed protocols for leveraging this reaction with this compound to generate diverse libraries of compounds for further investigation.

The Mechanism of Reductive Amination

Reductive amination is a sequential process that involves two key steps:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form an imine. The imine can then be protonated to form a more electrophilic iminium ion, which is the key species that undergoes reduction.[5]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[5]

The choice of reducing agent is critical for the success of the reaction. It must be mild enough to not significantly reduce the starting carbonyl compound, yet reactive enough to efficiently reduce the in-situ formed imine/iminium ion.[9]

Sources

- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. jocpr.com [jocpr.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: Preparation of Sulfonamide Derivatives from 2,3-Dihydrobenzothiophen-6-amine

Introduction & Scope

The 2,3-dihydrobenzothiophen-6-amine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere to indoline and dihydrobenzofuran systems. Its electron-rich aniline moiety makes it a prime candidate for derivatization into sulfonamides—a functional group critical for carbonic anhydrase inhibition, antibacterial activity, and modulation of G-protein coupled receptors (GPCRs).

This Application Note provides a rigorous, field-proven protocol for the sulfonylation of 2,3-dihydrobenzothiophen-6-amine. Unlike generic aniline protocols, this guide addresses the specific solubility and electronic properties of the sulfur-containing fused ring system, ensuring high yield and purity while minimizing common side reactions like bis-sulfonylation or sulfur oxidation.

Key Applications

-

Fragment-Based Drug Discovery (FBDD): Rapid library generation of sulfonamides.

-

Lead Optimization: Tuning lipophilicity and metabolic stability of benzothiophene-based leads.

-

Bioisosteric Replacement: Substituting indole cores in existing kinase inhibitors.

Retrosynthetic Strategy & Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic acyl substitution-type mechanism (specifically, nucleophilic attack at the sulfur center). The nitrogen lone pair of the 6-amino group attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.

Critical Consideration: The sulfur atom in the dihydrobenzothiophene ring is a thioether. While generally stable, it can act as a soft nucleophile or be susceptible to oxidation. Therefore, the reaction conditions must avoid strong oxidants and highly Lewis-acidic conditions that might complex with the ring sulfur.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the sulfonylation of 2,3-dihydrobenzothiophen-6-amine.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

| Reagent | Grade | Role | Critical Attribute |

| 2,3-Dihydrobenzothiophen-6-amine | >97% HPLC | Substrate | Store under inert gas; sensitive to air oxidation over long periods. |

| Sulfonyl Chloride (R-SO₂Cl) | Synthesis Grade | Electrophile | Must be colorless/white. Yellowing indicates hydrolysis (HCl formation). |

| Dichloromethane (DCM) | Anhydrous | Solvent | Water content <0.05% to prevent R-SO₂Cl hydrolysis. |

| Pyridine | Anhydrous | Base/Solvent | Acts as both catalyst and acid scavenger. |

| Triethylamine (TEA) | >99% | Alt. Base | Use if Pyridine removal is problematic. |

| DMAP | >99% | Catalyst | Optional: Use (5 mol%) only for sterically hindered sulfonyl chlorides. |

Experimental Protocols

Method A: Pyridine-Mediated Synthesis (Standard)

Best for: Small-to-medium scale (10 mg – 5 g), ensuring high conversion for diverse sulfonyl chlorides.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydrobenzothiophen-6-amine (1.0 equiv, e.g., 1.0 mmol, 151 mg) in anhydrous DCM (5 mL).

-

Base Addition: Add Pyridine (2.0 – 3.0 equiv).

-

Note: Pyridine acts as a nucleophilic catalyst and buffer. If the substrate is valuable, use 5.0 equiv to ensure complete scavenging.

-

-

Cooling: Cool the solution to 0 °C using an ice bath. This controls the exotherm and minimizes bis-sulfonylation.

-

Electrophile Addition: Add the Sulfonyl Chloride (1.1 equiv) dropwise (if liquid) or portion-wise (if solid).

-

Tip: If the sulfonyl chloride is solid, dissolve it in a minimal amount of DCM before addition to prevent local concentration spikes.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours .

-

Validation: Monitor by TLC (System: 30% EtOAc in Hexanes). The amine spot (lower Rf, often UV active/ninhydrin positive) should disappear.

-

-

Quenching: Quench with 1M HCl (10 mL) to neutralize excess pyridine and solubilize it in the aqueous layer.

-

Workup:

-

Separate phases.

-

Extract the aqueous layer with DCM (2 x 10 mL).

-

Combine organic layers and wash with Sat. NaHCO₃ (to remove acidic impurities) followed by Brine .

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Method B: Schotten-Baumann Conditions (Green/High-Throughput)

Best for: Parallel synthesis libraries where organic solvent use must be minimized.

-

Suspend the amine (1.0 equiv) in 10% aqueous Na₂CO₃ (10 volumes).

-

Add the sulfonyl chloride (1.2 equiv) (dissolved in a minimal amount of Acetone or THF if insoluble in water).

-

Stir vigorously at RT for 4–12 hours.

-

Isolation: The sulfonamide product often precipitates out. Filter the solid, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Purification & Characterization

Purification Strategy

For library generation, the crude purity from Method A is often >90%. If further purification is required:

-

Recrystallization: Dissolve in hot Ethanol, add water dropwise until turbid, cool to 4°C.

-

Flash Chromatography: Silica gel. Gradient: 0% → 40% EtOAc in Hexanes.

-

Note: The sulfonamide proton is acidic (pKa ~10). Avoid using TEA in the eluent as it may cause streaking.

-

Analytical Validation (Self-Validating System)

A successful synthesis is confirmed by the following spectroscopic signatures:

| Technique | Expected Signal | Diagnostic Value |

| 1H NMR | δ 9.5 – 10.5 ppm (s, 1H) | NH Sulfonamide. Disappears on D₂O shake. Confirming bond formation.[1] |

| 1H NMR | δ 6.5 – 7.5 ppm (Aromatic) | Benzothiophene Core. Look for the specific pattern: d (H7), d (H4), dd (H5).[2] Shifts will move downfield due to the electron-withdrawing sulfonamide. |

| IR | ~1340 cm⁻¹ & ~1160 cm⁻¹ | S=O Stretching. Asymmetric and symmetric stretches of the sulfonyl group. |

| LC-MS | [M-H]⁻ or [M+H]⁺ | Mass Ion. ESI negative mode is often more sensitive for sulfonamides due to the acidic NH. |

Troubleshooting & Optimization

Common Failure Modes

| Issue | Cause | Corrective Action |

| Bis-sulfonylation | Excess sulfonyl chloride or high temperature. | Strictly control stoichiometry (1.05 equiv). Keep reaction at 0°C longer. Use bulky base (e.g., 2,6-lutidine). |

| Low Yield | Hydrolysis of sulfonyl chloride. | Ensure DCM is dry. Check sulfonyl chloride quality (if liquid R-SO2Cl is cloudy, distill it). |

| Starting Material Remains | Low nucleophilicity of amine. | Add DMAP (5 mol%) as a hyper-nucleophilic catalyst. Heat to 40°C (Reflux DCM). |

| Product is Oily/Sticky | Impurities (Pyridine salts). | Perform an additional wash with 1M HCl or CuSO₄ solution (complexes pyridine). |

Optimization Workflow

Figure 2: Decision tree for reaction monitoring and troubleshooting.

References

-

General Sulfonamide Synthesis: Macmillan Group. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines." Princeton University. 1

-

Analogous Scaffold Protocol: Abbasi, M. et al. "Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides." ResearchGate. 2

-

Green Chemistry Approach: Mani, N. S. & Deng, X.[3] "Synthesis of Sulfonamide Scaffold." IJARSCT. 3

-

Benzothiophene Medicinal Chemistry: "Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative."[4] PubMed Central. 4[2][4][5][6][7][8]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of α-oxo sulphines from some dihydrothiophense and thionyl chloride. Ascertainment of their structure using the cycloadducts with 2,3-dimethylbuta-1,3diene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 8. prepchem.com [prepchem.com]

Ullmann coupling reaction conditions for benzothiophene amines

Strategic Overview & Challenge Analysis

Benzothiophene scaffolds are critical pharmacophores in medicinal chemistry, serving as bioisosteres for indoles in therapeutics like Raloxifene (SERM) and Zileuton (5-lipoxygenase inhibitor). However, incorporating amine functionalities via C–N cross-coupling presents distinct challenges compared to standard arenes.

The "Thiophene Problem":

-

Catalyst Poisoning: The sulfur atom in the benzothiophene ring is a soft Lewis base that can competitively coordinate with soft transition metals (Pd, Cu), potentially arresting the catalytic cycle.

-

Electronic Deactivation: The C2 and C3 positions of benzothiophene possess vastly different electron densities. C3 is electron-rich (nucleophilic), while C2 is more acidic. This anisotropy affects the rate of oxidative addition in halo-benzothiophenes.

-

Substrate Class:

-

Class A (Nucleophilic): Benzothiophene amines (e.g., 2- or 3-aminobenzothiophene) coupling with aryl halides.[1]

-

Class B (Electrophilic): Halobenzothiophenes coupling with external amines.

-

This guide focuses on Ligand-Promoted Ullmann-Goldberg conditions, which have largely superseded the harsh "classical" Ullmann conditions (

Mechanistic Insight & Pathway Visualization

To optimize the reaction, one must understand the catalytic cycle and the specific interference points of the benzothiophene moiety. The modern mechanism involves a Cu(I)/Cu(III) cycle facilitated by bidentate ligands.

Key Mechanistic Checkpoints:

-

Ligation: Bidentate ligands (diamines, amino acids) prevent the formation of inactive cuprate aggregates and block sulfur coordination.

-

Oxidative Addition (OA): The rate-limiting step for aryl chlorides/bromides. Electron-rich ligands (e.g., L-Proline, DMEDA) accelerate this.

-

Reductive Elimination (RE): Facilitated by the ligand biting angle.

Diagram 1: Catalytic Cycle & Sulfur Interference

This diagram illustrates the standard Cu(I)/Cu(III) cycle and highlights where benzothiophene sulfur (S-BT) can sequester the catalyst.

Caption: Figure 1. Cu-catalyzed cycle showing the competitive "S-poisoning" pathway (red) which is mitigated by strong chelating ligands.

Optimization Matrix: Reaction Variables

The following matrix synthesizes conditions specifically validated for sulfur-containing heterocycles.

| Variable | Recommended Choice | Rationale for Benzothiophenes |

| Catalyst | CuI (Purified) | Iodide provides a "soft" bridging ligand that stabilizes Cu(I) clusters. CuBr is a viable alternative; avoid CuCl. |

| Ligand | L-Proline or DMEDA | L-Proline: Best for coupling aminobenzothiophenes (Class A). Forms a rigid intermediate.DMEDA: Best for coupling halobenzothiophenes (Class B). Promotes OA of electron-rich rings. |

| Base | K₃PO₄ or Cs₂CO₃ | K₃PO₄: Mild, high functional group tolerance. Crucial for substrates with esters/nitriles.Cs₂CO₃: "Cesium Effect" improves solubility in dioxane; essential for L-Proline systems. |

| Solvent | DMSO or Dioxane | DMSO: High polarity stabilizes polar transition states; allows lower temps (80-100°C).Dioxane: Standard for amino acid ligands; reflux (101°C) is often required. |

| Atmosphere | Argon/Nitrogen | Critical. Cu(I) oxidizes to inactive Cu(II) in air. Thorough degassing is mandatory. |

Standardized Experimental Protocols

Protocol A: Synthesis of N-Aryl Benzothiophene Amines

Target: Coupling 3-amino-benzothiophenes (Nucleophile) with Aryl Iodides/Bromides. Reference Basis: Adapted from Ma et al. and specialized thiophene studies [1, 2].

Reagents:

-

Methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv)

-

Aryl Iodide (1.2 equiv)

-

CuI (10 mol%)[1]

-

L-Proline (20 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Charging: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to the tube.

-

Substrate Addition: Add the benzothiophene amine (1.0 mmol) and the aryl iodide (1.2 mmol).

-

Note: If the aryl iodide is liquid, add it after the solvent.

-

-

Degassing: Cap the tube with a septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 2 min

Argon). -

Solvation: Inject anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Reaction: Replace septum with a Teflon-lined screw cap (if using a vial) or seal the Schlenk tube. Heat to 110°C (oil bath temperature) for 24 hours.

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Amination of Halobenzothiophenes

Target: Coupling 3-Bromobenzothiophene (Electrophile) with Aliphatic/Cyclic Amines. Reference Basis: Buchwald/variations for electron-rich heteroaryl halides [3, 4].

Reagents:

-

3-Bromobenzothiophene (1.0 equiv)

-

Primary/Secondary Amine (1.2 – 1.5 equiv)

-

CuI (5 mol%)

-

DMEDA (N,N'-dimethylethylenediamine) (20 mol%)

-

K₃PO₄ (2.0 equiv)

-

Toluene or DMSO (anhydrous)

Step-by-Step Procedure:

-

Charging: In a glovebox or under Argon flow, add CuI (9.5 mg, 0.05 mmol) and K₃PO₄ (425 mg, 2.0 mmol) to a reaction vial.

-

Substrate Addition: Add 3-Bromobenzothiophene (1.0 mmol).

-

Solvent/Ligand: Add anhydrous Toluene (2 mL). Add the Amine (1.2 mmol) followed by DMEDA (22

L, 0.2 mmol).-

Critical: The deep blue/green color formation indicates active complexation. If the solution stays colorless or turns black (precipitate) immediately, oxygen may be present.

-

-

Reaction: Seal and heat to 90–100°C for 16–20 hours.

-

Note: DMSO is preferred if the amine is sterically encumbered or if Toluene reflux fails.

-

-

Work-up: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove residual DMEDA.

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific benzothiophene substrate.

Caption: Figure 2. Decision tree for selecting ligand/solvent systems based on electronic properties of the benzothiophene.

Troubleshooting & Self-Validation

To ensure the protocol is "self-validating," perform these checks during execution:

-

The "Color Test":

-

Observation: Upon adding ligand (DMEDA or Proline) to the CuI/Solvent mix, a homogeneous color change (often blue/green or distinct yellow) should occur.

-

Failure Mode: If the solution remains a suspension of white powder (CuI) or turns black (Cu0) immediately upon heating, ligation has failed. Action: Check ligand purity or re-dry the solvent.

-

-

The "Induction Period":

-

Observation: Ullmann reactions often show little conversion in the first hour (induction phase).

-

Validation: Do not abort if TLC shows starting material at T=1h. Check again at T=4h.

-

-

Dehalogenation Check:

-

Observation: Formation of unsubstituted benzothiophene.

-

Cause: Solvent contains water (proton source) or temperature is too high (

C). Action: Use fresh anhydrous solvent and lower temp by 10°C.

-

-

S-Poisoning Check:

-

Observation: Reaction stalls at 20-30% conversion.

-

Remedy: Add an additional 5 mol% of Ligand (not Copper) to re-solubilize the catalyst sequestered by the thiophene sulfur.

-

References

-

Ma, D., et al. (2021). Mild Copper-Catalyzed, L-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. MDPI. [Link]

-

Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]

-

Buchwald, S. L., et al. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (2023). Ullmann Reaction and Ullmann-type Coupling.[2][3][4][5][6][7][8][9][10][11][12] Organic Chemistry Portal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]